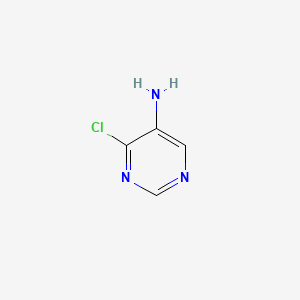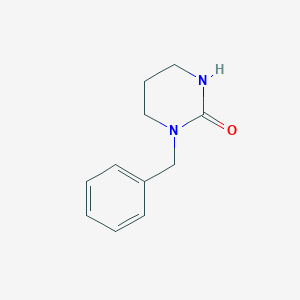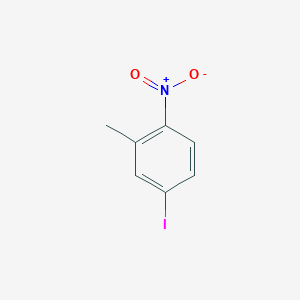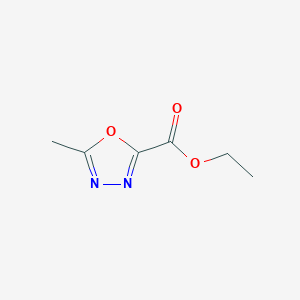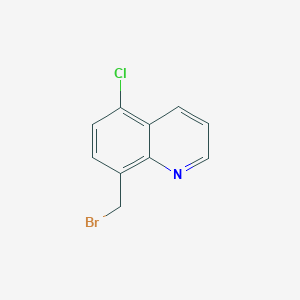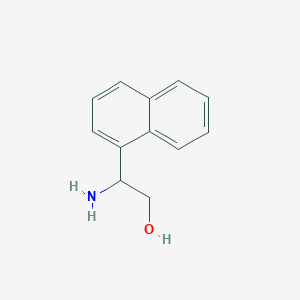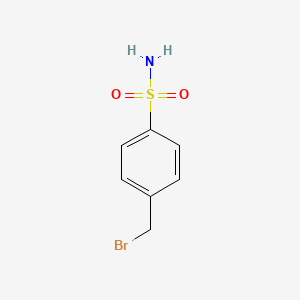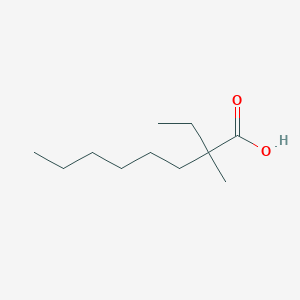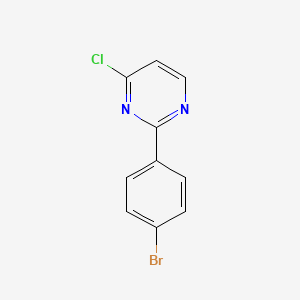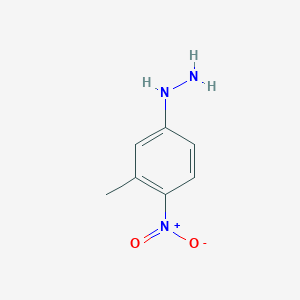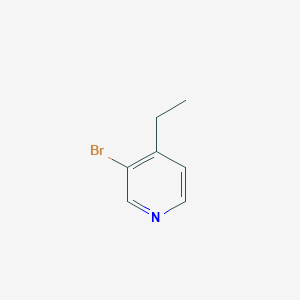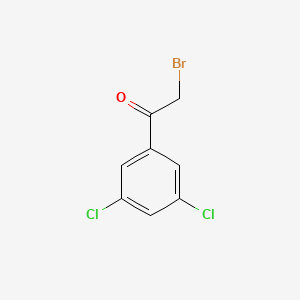
2-Bromo-1-(3,5-dichlorophenyl)ethanone
Overview
Description
2-Bromo-1-(3,5-dichlorophenyl)ethanone is an organic compound with the molecular formula C8H5BrCl2O. It is a white to yellow solid that is used in various chemical reactions and research applications. The compound is known for its reactivity due to the presence of both bromine and chlorine atoms, which makes it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-1-(3,5-dichlorophenyl)ethanone can be synthesized through the bromination of 1-(3,5-dichlorophenyl)ethanone. The reaction typically involves the addition of bromine to a solution of 1-(3,5-dichlorophenyl)ethanone in acetic acid. The mixture is stirred at room temperature for several hours, leading to the formation of the desired product .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3,5-dichlorophenyl)ethanone undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted ethanones with various functional groups.
Reduction: 1-(3,5-dichlorophenyl)ethanol.
Oxidation: 3,5-dichlorobenzoic acid.
Scientific Research Applications
2-Bromo-1-(3,5-dichlorophenyl)ethanone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(3,5-dichlorophenyl)ethanone involves its reactivity with nucleophiles and electrophiles. The bromine atom is highly reactive, making the compound a good electrophile. It can react with nucleophiles to form substituted products. The carbonyl group also participates in various reactions, including reductions and oxidations, which are crucial in its role as an intermediate in organic synthesis .
Comparison with Similar Compounds
- 2-Bromo-1-(2,4-dichlorophenyl)ethanone
- 2-Bromo-1-(2,5-dichlorophenyl)ethanone
- 2-Bromo-1-(4-chlorophenyl)ethanone
Comparison: 2-Bromo-1-(3,5-dichlorophenyl)ethanone is unique due to the positioning of the chlorine atoms on the phenyl ring. This positioning affects its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different reactivity patterns and selectivity in chemical reactions .
Properties
IUPAC Name |
2-bromo-1-(3,5-dichlorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrCl2O/c9-4-8(12)5-1-6(10)3-7(11)2-5/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDAJLDRUMPXDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrCl2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504671 | |
| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53631-13-3 | |
| Record name | 2-Bromo-1-(3,5-dichlorophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20504671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
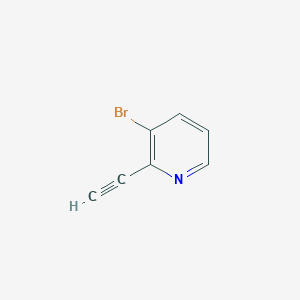
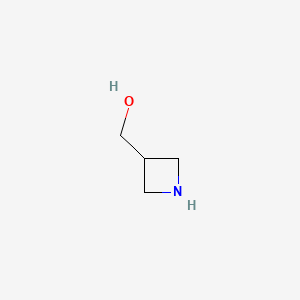
![Methyl 2-{bicyclo[2.2.1]heptan-2-yl}acetate](/img/structure/B1282367.png)
